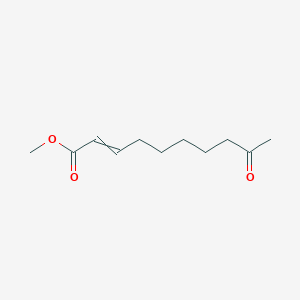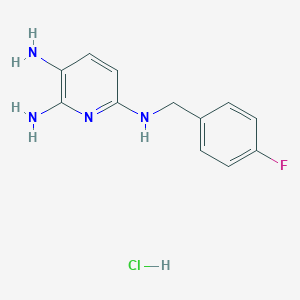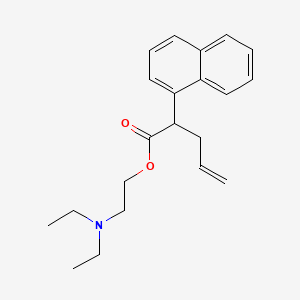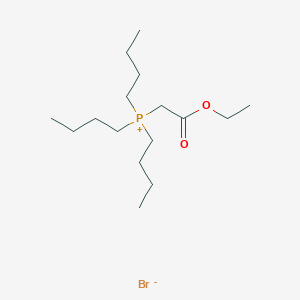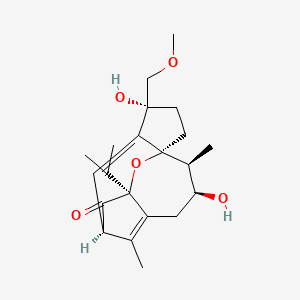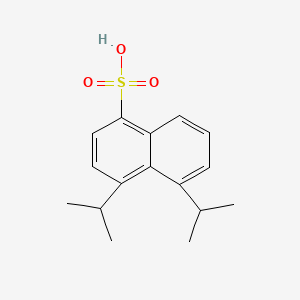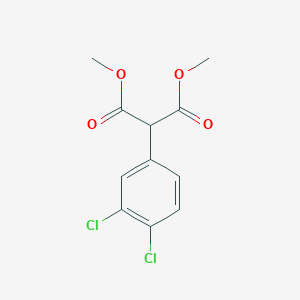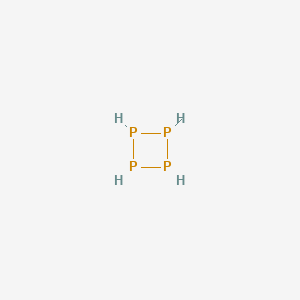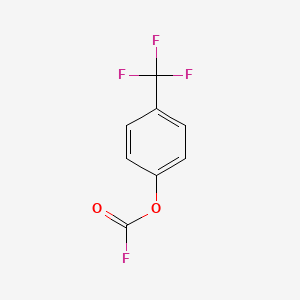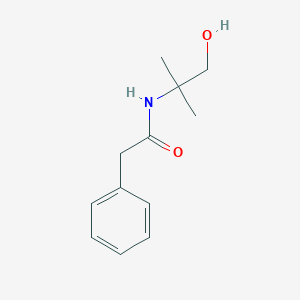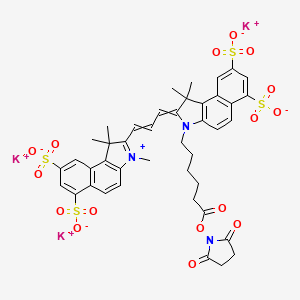
Sulfo-Cyanine3.5 NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine3.5 NHS ester is a fluorescent dye that falls within the cyanine dye family. This compound is characterized by its absorption and emission properties, which are intermediate between Cyanine3 and Cyanine5. The sulfonated version of this dye contains four sulfo groups, ensuring high solubility and hydrophilicity. The NHS ester reactive group allows for the labeling of primary and secondary amine groups, making it a versatile tool in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine3.5 NHS ester typically involves the reaction of Cyanine3.5 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled pH conditions (usually around pH 8.3-8.5) to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine3.5 NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary and secondary amines to form stable amide bonds. This reaction is pH-dependent and occurs optimally at a pH of 8.3-8.5 .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), EDC, DMSO, DMF
pH 8.3-8.5, room temperature, organic solventsMajor Products
The primary product of the reaction between this compound and amines is a conjugate where the dye is covalently attached to the target molecule via an amide bond .
Scientific Research Applications
Sulfo-Cyanine3.5 NHS ester is widely used in various scientific research fields due to its unique properties:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the labeling of proteins, peptides, and nucleic acids for imaging and detection purposes.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the development of biosensors and other diagnostic tools
Mechanism of Action
The mechanism of action of Sulfo-Cyanine3.5 NHS ester involves the formation of a stable amide bond between the NHS ester group and the amine groups on the target molecule. This covalent attachment ensures that the dye remains bound to the target, allowing for accurate imaging and detection. The sulfonated groups enhance the solubility and stability of the dye, making it suitable for use in aqueous environments .
Comparison with Similar Compounds
Sulfo-Cyanine3.5 NHS ester can be compared with other similar compounds such as:
- Sulfo-Cyanine3 NHS ester
- Sulfo-Cyanine5 NHS ester
- TAMRA (Tetramethylrhodamine)
- Alexa Fluor 555
- DyLight 550
The uniqueness of this compound lies in its intermediate absorption and emission properties, which provide a balance between the characteristics of Cyanine3 and Cyanine5. Additionally, its high solubility and hydrophilicity make it particularly suitable for applications in aqueous environments .
Properties
Molecular Formula |
C42H40K3N3O16S4 |
|---|---|
Molecular Weight |
1088.3 g/mol |
IUPAC Name |
tripotassium;3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C42H43N3O16S4.3K/c1-41(2)34(43(5)30-15-13-26-28(39(30)41)20-24(62(49,50)51)22-32(26)64(55,56)57)10-9-11-35-42(3,4)40-29-21-25(63(52,53)54)23-33(65(58,59)60)27(29)14-16-31(40)44(35)19-8-6-7-12-38(48)61-45-36(46)17-18-37(45)47;;;/h9-11,13-16,20-23H,6-8,12,17-19H2,1-5H3,(H3-,49,50,51,52,53,54,55,56,57,58,59,60);;;/q;3*+1/p-3 |
InChI Key |
ZIHCBFPLFPPRAR-UHFFFAOYSA-K |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)
